l-Adrenalin ascorbinate

Description

Properties

CAS No. |

134-17-8 |

|---|---|

Molecular Formula |

C15H21NO9 |

Molecular Weight |

359.33 |

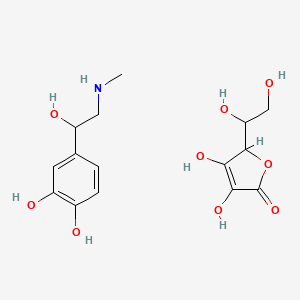

IUPAC Name |

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO3.C6H8O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-4,9-13H,5H2,1H3;2,5,7-10H,1H2 |

InChI Key |

KOUXVSUXTJGEEM-MGMRMFRLSA-N |

SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

l-Adrenalin ascorbinate; Tonhormon; |

Origin of Product |

United States |

Synthetic Pathways and Molecular Derivatization of L Adrenalin Ascorbate

Methodologies for Chemical Synthesis of L-Adrenaline Ascorbate (B8700270)

The formation of L-Adrenaline ascorbate is fundamentally an acid-base reaction. The methodologies to achieve this synthesis range from traditional solution-based chemistry to contemporary sustainable approaches.

Classical methods for the synthesis of amine salts like L-Adrenaline ascorbate are well-established and typically involve the direct reaction of the constituent acid and base in a suitable solvent. researchgate.netchemrxiv.org This process leverages the acidic nature of the enediol group in ascorbic acid (pKa₁ = 4.1) and the basicity of the secondary amine in L-Adrenaline.

The typical procedure involves:

Dissolving stoichiometric amounts of L-Adrenaline and L-ascorbic acid in a common solvent. Water is often a suitable choice due to the polarity of both reactants.

The salt is formed in solution.

Isolation of the L-Adrenaline ascorbate salt is then achieved by methods such as solvent evaporation or by inducing precipitation through the addition of a less polar co-solvent, followed by filtration and drying. The purity of the resulting crystalline solid depends on the purity of the starting materials and the crystallization conditions. Ascorbic acid is also known to be used as a stabilizing agent in adrenaline solutions to prevent oxidation. nih.gov

Modern synthetic chemistry emphasizes sustainability by reducing waste, minimizing energy consumption, and using non-hazardous materials. While specific literature on the green synthesis of L-Adrenaline ascorbate is sparse, the principles can be readily applied.

Green Solvents: Utilizing water as the reaction solvent, as mentioned in the classical approach, is inherently a green practice. Other benign solvents like ethanol (B145695) could also be employed.

Energy Efficiency: Techniques such as ultrasound-assisted synthesis (sonochemistry) or microwave-assisted synthesis could be explored to accelerate the reaction and potentially improve crystal formation, reducing the time and energy required compared to conventional heating.

Mechanochemistry: A solvent-free approach involves the mechanical grinding of solid L-Adrenaline and L-ascorbic acid. This solid-state reaction, known as mechanochemistry, can lead to the quantitative formation of the salt, eliminating the need for solvents entirely and thus simplifying product isolation and reducing waste.

Classical Synthetic Approaches

Characterization of Synthetic Intermediates and Reaction Products

To confirm the successful synthesis and purity of L-Adrenaline ascorbate, a suite of analytical techniques is employed to characterize the starting materials (intermediates) and the final product.

| Analytical Technique | Purpose & Application to L-Adrenaline Ascorbate |

| High-Performance Liquid Chromatography (HPLC) | Used to separate and quantify the components in a mixture. An isocratic HPLC method can be developed to simultaneously determine L-Adrenaline and L-ascorbic acid, confirming the purity of the final product and detecting any unreacted starting materials. mdpi.comresearchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight and can be used to confirm the identity of the components. When coupled with HPLC (LC-MS), it can identify L-Adrenaline and ascorbic acid, as well as any potential derivatives or degradation products. nih.govacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. ¹H and ¹³C NMR spectra would confirm the structures of L-Adrenaline and ascorbic acid. dergipark.org.trhmdb.ca Upon salt formation, shifts in the chemical signals for protons and carbons near the amine and acidic hydroxyl groups would be expected, providing evidence of the ionic interaction. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule. The IR spectrum of the product would show characteristic peaks from both L-Adrenaline (O-H, N-H, aromatic C=C) and ascorbic acid (O-H, C=O, C=C). dergipark.org.tr Salt formation would be indicated by changes in the N-H stretching and bending vibrations of the amine and the O-H and C=O bands of the ascorbate moiety. |

| Electrochemical Methods | Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used for the sensitive detection of both L-Adrenaline and ascorbic acid. jst.go.jpccsenet.org These methods are useful for quantifying the reactants and can also study their redox behavior, which is particularly relevant given their antioxidant properties. researchgate.net |

Strategies for Molecular Derivatization and Analog Generation for Research Purposes

The generation of molecular derivatives and analogs of L-Adrenaline is a cornerstone of medicinal chemistry, aimed at understanding structure-activity relationships (SAR) and developing new compounds with tailored properties. pharmacy180.comnih.gov These strategies focus on systematically modifying the L-Adrenaline structure.

Key derivatization strategies include:

Phenyl Ring Substitution: The catechol (3,4-dihydroxy) moiety is crucial for high activity at adrenergic receptors. pharmacy180.comkarger.com Replacing or modifying these hydroxyl groups alters receptor selectivity and metabolic stability. For instance, replacing the meta-hydroxyl group with a hydroxymethyl group leads to Salbutamol, which has selectivity for β2-receptors. pharmacy180.com

Substitution on the Nitrogen Atom: The size of the alkyl group on the amine nitrogen heavily influences receptor selectivity. Increasing the bulk of this substituent generally decreases α-receptor activity and increases β-receptor activity. pharmacy180.comoup.com For example, norepinephrine (B1679862) (primary amine) is a potent α-agonist, while the N-methyl group in adrenaline confers potent activity at both α and β receptors. pharmacy180.com

Side-Chain Modification: Altering the ethylamine (B1201723) side chain, for example by adding a methyl group to the α-carbon, can reduce direct agonist activity. pharmacy180.com

Derivatization for Analysis: Chemical derivatization is also used to enhance analytical detection. Reagents like phthalylglycyl chloride or propionic anhydride (B1165640) can react with the amine group of adrenaline to create derivatives that are more easily analyzed by techniques like LC-MS/MS, allowing for ultra-sensitive quantification. mdpi.comnih.govacs.org

These derivatization approaches allow researchers to fine-tune the pharmacological profile of adrenaline-like molecules for specific research objectives.

Mechanistic Investigation of L Adrenalin Ascorbate Stability and Degradation in Controlled Chemical Environments

Chemical Kinetics of L-Adrenalin Ascorbate (B8700270) Degradation under Varying Physico-Chemical Conditions (e.g., pH, Temperature, Ionic Strength, Oxygen Tension)

The degradation of L-adrenalin is a complex process influenced by several physicochemical factors. L-adrenalin is known to be relatively unstable in aqueous solutions, with its stability being significantly affected by pH, temperature, light, and the presence of oxygen. innovareacademics.in

pH: The pH of the solution is a critical determinant of L-adrenalin's stability. There is an inverse relationship between the rate of racemization (the conversion of the active L-adrenalin to the less potent D-adrenalin) and pH. uscourts.gov Conversely, the rate of oxidation increases with higher pH. uscourts.govresearchgate.net Acidic conditions generally retard both oxidation and racemization. researchgate.net For instance, a pH range of 2.8 to 3.3 has been shown to be critical in preventing the racemization of L-epinephrine. uscourts.gov Ascorbic acid itself is more stable at a lower pH. nih.govmdpi.com The degradation of ascorbic acid is affected by factors like oxygen, temperature, humidity, pH, and light. researchgate.net

Temperature: Temperature plays a significant role in the degradation kinetics. As with most chemical reactions, an increase in temperature accelerates the degradation of L-adrenalin. researchgate.net Storing L-adrenalin solutions at lower temperatures is a common practice to improve chemical stability. innovareacademics.in

Ionic Strength: While less extensively studied in the context of L-adrenalin ascorbate specifically, the ionic strength of a solution can influence reaction rates. Changes in ionic strength can alter the activity coefficients of the reacting species, thereby affecting the kinetics of degradation.

Oxygen Tension: The presence of oxygen is a major factor in the oxidative degradation of L-adrenalin. uscourts.govresearchgate.net The oxidation of L-adrenalin leads to the formation of colored, inactive products. researchgate.netgoogleapis.com To mitigate this, formulations are often prepared with antioxidants and packaged to minimize oxygen exposure. glaz-ing.com Ascorbic acid is added as an antioxidant to protect L-adrenalin from oxidation. glaz-ing.com However, the oxidation of ascorbic acid itself is accelerated by metal ions and high pH. nih.gov

A study on L-adrenaline injections found that after 2.0 years of storage under controlled conditions, the total adrenaline content (L- and D-isomers) reached the lower acceptable limit of 90%, with the active L-isomer content being as low as 85%. researchgate.netnih.gov Another analysis of aged adrenaline injection fluids revealed that 10% of L-adrenaline was converted to D-adrenaline after only 4 years, while it took about 11 years for 10% to be oxidized. nih.gov

| Parameter | Effect on L-Adrenalin Degradation | Reference |

|---|---|---|

| pH | Inverse relationship with racemization; direct relationship with oxidation. uscourts.govresearchgate.net Acidic pH (e.g., 2.8-3.3) limits racemization. uscourts.gov | uscourts.govresearchgate.net |

| Temperature | Higher temperatures accelerate degradation. researchgate.net | researchgate.net |

| Oxygen Tension | Promotes oxidative degradation. uscourts.govresearchgate.net | uscourts.govresearchgate.net |

| Storage Time | After 4 years, 10% of L-adrenaline converted to D-adrenaline. nih.gov After 11 years, 10% of adrenaline was oxidized. nih.gov | nih.gov |

Identification and Elucidation of Degradation Products via Advanced Spectroscopic and Chromatographic Techniques

The identification of degradation products is crucial for understanding the breakdown pathways of L-adrenalin ascorbate. Various advanced analytical techniques are employed for this purpose.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying L-adrenalin and its degradation products. researchgate.netarcjournals.org Chiral HPLC methods are specifically used to distinguish between the L- and D-enantiomers of adrenalin, which is essential for assessing racemization. researchgate.netnih.gov Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offers even higher resolution and sensitivity for the analysis of adrenaline and its metabolites. researchgate.net

Spectroscopic Techniques: Mass Spectrometry (MS), often coupled with chromatography (LC-MS), is instrumental in identifying degradation products by providing information on their molecular weight and fragmentation patterns. researchgate.netnih.govresearchgate.net For instance, MS has been used to identify D-adrenaline and L- and D-adrenaline sulfonate as degradation products in L-adrenaline injections. glaz-ing.comnih.gov UV-Visible spectrophotometry is also used for the detection and quantification of adrenaline. researchgate.netglaz-ing.comresearchgate.net Infrared (IR) and Raman spectroscopy can provide information about the chemical structure of adrenaline and its adducts. mdpi.com

Some of the key degradation products identified include:

D-adrenalin: The less potent stereoisomer formed through racemization. uscourts.govnih.govnih.gov

Adrenalone (B1665550): An impurity resulting from the oxidation of L-adrenalin. uscourts.govgoogle.com

L- and D-adrenalin sulfonate: Formed through the reaction of adrenalin with sulfites, which are sometimes used as antioxidants in formulations. glaz-ing.comnih.govgoogle.com

Adrenochrome: A colored product of adrenalin oxidation. researchgate.netgoogleapis.comgoogle.com

Adrenolutin and Melanin: Further degradation products of adrenochrome. googleapis.comgoogle.com

The degradation of ascorbic acid also leads to various products, including dehydroascorbic acid (DHA), 2,3-diketo-L-gulonic acid (DKGA), oxalate, and threonate. researchgate.netnih.govnih.gov

Elucidation of Specific Chemical Pathways Leading to Degradation (e.g., Oxidation, Hydrolysis, Racemization, Sulfonation)

The degradation of L-adrenalin ascorbate proceeds through several chemical pathways, often simultaneously.

Oxidation: This is a major degradation pathway for L-adrenalin, particularly in the presence of oxygen, light, and at alkaline pH. uscourts.govresearchgate.netgoogleapis.com The catechol moiety of the adrenalin molecule is susceptible to oxidation, leading to the formation of o-quinones, which can then undergo further reactions to form products like adrenochrome. researchgate.net Ascorbic acid is intended to act as a sacrificial antioxidant, being preferentially oxidized to protect the L-adrenalin. glaz-ing.com The oxidation of ascorbic acid itself proceeds via the formation of the ascorbate radical and then dehydroascorbic acid. nih.govbrieflands.com

Racemization: This process involves the conversion of the biologically active L-adrenalin into its less active enantiomer, D-adrenalin. uscourts.govcardiff.ac.uk Racemization is a significant cause of the loss of potency in adrenalin formulations and is influenced by pH, with lower pH values generally inhibiting this process. uscourts.govnih.gov Studies have shown that after approximately 4 years, injections can contain less than 90% of the active adrenaline due to racemization. nih.gov

Sulfonation: In formulations containing sulfites (such as sodium metabisulfite) as an antioxidant, L-adrenalin can react to form adrenalin sulfonate. glaz-ing.comnih.govgoogle.com This reaction represents another pathway of drug inactivation. glaz-ing.com

Hydrolysis: While not a primary degradation pathway for the adrenalin molecule itself, the degradation of ascorbic acid involves hydrolysis. Dehydroascorbic acid, the two-electron oxidation product of ascorbate, readily hydrolyzes, especially at neutral or alkaline pH, to form 2,3-diketo-L-gulonic acid, which is biologically inactive. nih.govnih.gov

Influence of Environmental Factors on L-Adrenalin Ascorbate Integrity in Non-Biological Matrices

The stability of L-adrenalin ascorbate in non-biological matrices, such as pharmaceutical solutions, is highly dependent on environmental factors.

Light: Exposure to light can accelerate the degradation of L-adrenalin. innovareacademics.inresearchgate.net Therefore, adrenaline solutions are typically stored in light-protected containers, such as amber glass ampules. innovareacademics.in

Temperature: As established in the kinetics section, temperature is a critical factor. Elevated temperatures increase the rates of all degradation pathways, including oxidation and racemization. researchgate.net Recommended storage is often at controlled room temperature or under refrigeration to prolong shelf-life. innovareacademics.in

Presence of Metal Ions: Metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of both adrenalin and ascorbic acid. researchgate.netnih.govbrieflands.com The presence of even trace amounts of these metals can significantly accelerate degradation. Therefore, controlling metal ion contamination is crucial for maintaining the stability of L-adrenalin ascorbate solutions. Adrenaline and noradrenaline have been shown to inhibit oxidative stress induced by copper(II)-ascorbate mixtures by sequestering the copper ions. acs.org

| Environmental Factor | Influence on L-Adrenalin Ascorbate Integrity | Reference |

|---|---|---|

| Light | Accelerates degradation, necessitating protection from light. innovareacademics.inresearchgate.net | innovareacademics.inresearchgate.net |

| Temperature | Higher temperatures increase degradation rates. researchgate.net | researchgate.net |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyze oxidation of both L-adrenalin and ascorbic acid. researchgate.netnih.gov | researchgate.netnih.gov |

Advanced Analytical Methodologies for L Adrenalin Ascorbate Quantification and Structural Elucidation in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating L-Adrenalin from its enantiomeric counterpart (D-Adrenaline), its precursor ascorbic acid, and any impurities or degradants.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of L-Adrenaline ascorbate (B8700270), offering high resolution and sensitivity. For this specific compound, the primary challenge is to separate the pharmacologically active L-Adrenaline from the significantly less potent D-Adrenaline enantiomer. researchgate.net This is accomplished using chiral HPLC methods.

Chiral HPLC methods employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. Studies on L-Adrenaline injections have utilized chiral HPLC with ultraviolet-visible (UV-vis) detection to monitor the drug's stability and the kinetics of its degradation pathways, including racemization to D-Adrenaline. researchgate.netglaz-ing.com

A typical chiral HPLC setup for adrenaline analysis involves a specialized column, such as a chiral Shodex ODS column, and a mobile phase meticulously prepared to optimize separation. glaz-ing.com For instance, one validated method used a mobile phase consisting of 0.2 M potassium chloride in water, 0.2 M potassium chloride and 0.4% (v/v) acetic acid in water, and acetonitrile (B52724) in a 96:1:3 (v/v/v) ratio. glaz-ing.com Detection is commonly performed using a UV detector set to a wavelength where adrenaline absorbs strongly, such as 280 nm. glaz-ing.com The method's validation includes assessing linearity, precision, and accuracy to ensure reliable quantification. nih.gov The ability to add a circular dichroism (CD) detector to an achiral HPLC setup also presents a viable, though less common, strategy for determining enantiomeric purity. nih.gov

Table 1: Example Parameters for Chiral HPLC Analysis of L-Adrenaline

| Parameter | Value/Description | Source |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | researchgate.netglaz-ing.com |

| Column | Chiral Shodex ODS (5 µm, 150 x 4.6 mm) | glaz-ing.com |

| Mobile Phase | 0.2 M KCl in water : 0.2 M KCl and 0.4% acetic acid in water : acetonitrile (96:1:3, v/v/v) | glaz-ing.com |

| Detection | UV-Visible (UV-Vis) Detector | glaz-ing.com |

| Wavelength | 280 nm | glaz-ing.com |

| Application | Separation of L-Adrenaline and D-Adrenaline; Stability studies; Purity assessment | researchgate.netglaz-ing.com |

Direct analysis of L-Adrenaline and ascorbic acid by Gas Chromatography (GC) is generally not feasible due to their high polarity, low volatility, and thermal instability. These compounds, rich in hydroxyl, amine, and carboxylic functional groups, tend to decompose at the high temperatures used in GC injectors and columns. jfda-online.com To overcome this limitation, a chemical derivatization step is necessary prior to GC-MS analysis. jfda-online.comresearchgate.net

Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. researchgate.net The most common approach for compounds like adrenaline and ascorbic acid is silylation, which replaces the active hydrogens on hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. tcichemicals.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. tcichemicals.com For instance, an isotope dilution assay for ascorbate and its oxidized form, dehydroascorbate, was developed using their tert-butyldimethylsilyl derivatives for GC-MS analysis. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the different derivatized components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. This method is particularly useful for identifying unknown impurities and metabolites in complex biological matrices. nottingham.ac.uk

High-Performance Liquid Chromatography (HPLC) with Specialized Detection (e.g., Chiral HPLC)

Spectroscopic Approaches for Structural Confirmation and Quantitative Analysis

Spectroscopy provides invaluable information about the molecular structure, functional groups, and electronic properties of L-Adrenalin ascorbate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For L-Adrenalin ascorbate, both ¹H and ¹³C NMR are used to confirm the atomic connectivity and stereochemistry of the compound. dergipark.org.trwdh.ac.id The chemical shift of each proton and carbon atom provides detailed information about its local electronic environment.

Experimental ¹H NMR spectra of adrenaline in aqueous solutions (H₂O or D₂O) show distinct signals for the aromatic protons, the protons on the side chain, and the N-methyl group. hmdb.caspectrabase.com For example, ¹H NMR spectra can be used to discriminate between enantiomers when a chiral discriminating agent is added. wdh.ac.id Theoretical calculations using methods like Density Functional Theory (DFT) can predict NMR chemical shifts, which can then be compared to experimental data to confirm the proposed structure. dergipark.org.tr NMR provides a non-destructive analysis that gives a complete picture of the molecule's structure in solution.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Epinephrine (B1671497)

| Atom | Predicted ¹³C Shift (DFT) | Predicted ¹H Shift (DFT) | Source |

|---|---|---|---|

| C1' (Aromatic) | 134.19 | - | dergipark.org.tr |

| C2' (Aromatic) | 119.50 | 7.10 | dergipark.org.tr |

| C3' (Aromatic C-OH) | 150.11 | - | dergipark.org.tr |

| C4' (Aromatic C-OH) | 149.23 | - | dergipark.org.tr |

| C5' (Aromatic) | 117.89 | 7.02 | dergipark.org.tr |

| C6' (Aromatic) | 123.63 | 7.15 | dergipark.org.tr |

| C1 (Side Chain CH-OH) | 76.28 | 5.09 | dergipark.org.tr |

| C2 (Side Chain CH₂-N) | 58.74 | 3.20, 3.09 | dergipark.org.tr |

| C (N-CH₃) | 37.15 | 2.87 | dergipark.org.tr |

Note: Predicted values from theoretical calculations serve as a reference and may differ slightly from experimental values.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of L-Adrenalin ascorbate and for elucidating its structure through fragmentation analysis. When coupled with HPLC (LC-MS), it allows for the identification of components as they are separated. researchgate.netglaz-ing.com

Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecular ion can be observed. For adrenaline, in positive ion mode, this typically corresponds to the protonated molecule [M+H]⁺ at an m/z of 184. glaz-ing.com Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented by collision-induced dissociation. The resulting fragmentation pattern is unique to the molecule's structure and can be used for unambiguous identification. A common fragment for adrenaline is seen at m/z 166, corresponding to the loss of a water molecule ([M+H-H₂O]⁺). glaz-ing.com This technique is crucial for identifying degradation products, such as adrenaline sulfonate, which would show a different molecular ion and fragmentation pattern. researchgate.netglaz-ing.com

Table 3: Key Mass Spectrometry Data for L-Adrenaline Analysis

| Parameter | Description | Observed m/z | Source |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | - | glaz-ing.com |

| Parent Ion | Protonated Adrenaline [M+H]⁺ | 184 | glaz-ing.com |

| Major Fragment Ion | Loss of water [M+H-H₂O]⁺ | 166 | glaz-ing.com |

| Degradation Product | Adrenaline Sulfonate [M+H]⁺ | 248 | glaz-ing.com |

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques that provide complementary information about the L-Adrenalin ascorbate compound.

UV-Visible Spectroscopy measures the absorption of UV or visible light by the molecule, which corresponds to the excitation of electrons to higher energy levels. The catechol ring system in adrenaline is the primary chromophore responsible for its UV absorption. The UV-Vis spectrum of adrenaline shows a characteristic maximum absorption (λmax) around 280 nm. researchgate.net This property is the basis for the quantitative analysis of adrenaline using UV detection in HPLC. glaz-ing.com The presence of ascorbic acid, which also absorbs in the UV range, must be considered in direct spectrophotometric measurements of mixtures. d-nb.info

Table 4: Spectroscopic Data for Adrenaline and Ascorbic Acid

| Technique | Compound | Key Feature | Wavelength/Wavenumber | Source |

|---|---|---|---|---|

| UV-Vis Spectroscopy | Adrenaline | Maximum Absorption (λmax) | ~280 nm | researchgate.net |

| UV-Vis Spectroscopy | Adrenaline | Calculated Maximum Wavelength | 245 nm (DFT) | dergipark.org.tr |

| UV-Vis Spectroscopy | Ascorbic Acid | Maximum Absorption (λmax) | ~265 nm | d-nb.info |

| IR Spectroscopy | Adrenaline | N-H Stretching Vibration | 3714 cm⁻¹ (DFT) | dergipark.org.tr |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods are highly suitable for studying redox-active species like L-Adrenaline (epinephrine) and Ascorbic Acid. mdpi.com However, a primary challenge in their simultaneous determination is the overlap of their oxidation potentials at the surface of conventional electrodes, as Ascorbic Acid oxidizes at a potential very close to that of L-Adrenaline, leading to a convoluted and poorly resolved voltammetric signal. mdpi.comescholarship.org To address this, research has focused on the development of chemically modified electrodes (CMEs) that exhibit electrocatalytic activity, enhancing the oxidation kinetics of L-Adrenaline and/or repelling the anionic Ascorbic Acid, thereby separating their respective signals.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the most common techniques employed. CV is used to investigate the redox mechanisms, such as the pH-dependent, proton-coupled electron transfer of L-Adrenaline's oxidation, while DPV provides higher sensitivity and better resolution for quantification. mdpi.comccsenet.orgresearchgate.net The oxidation of L-Adrenaline proceeds via a two-electron, two-proton process to form adrenaline-quinone. ccsenet.org

Various modifiers have been successfully used to resolve the L-Adrenaline and Ascorbic Acid signals:

Polymer Films: Electrodes modified with polymer films, such as poly(eriochrome Black T) or poly rutin (B1680289), can differentiate the voltammetric responses. researchgate.netjst.go.jp A poly rutin modified electrode, for instance, resolved the overlapping DPV peaks of epinephrine (EP) and ascorbic acid (AA) by approximately 172 mV. researchgate.net

Amino Acid Modifiers: A glassy carbon electrode (GCE) modified with valine demonstrated efficient catalytic activity for the electro-oxidation of L-Adrenaline, enabling its detection in the presence of Ascorbic Acid at an optimal pH of 7.0. ccsenet.org

Nanomaterials and Complexes: Ruthenium complexes and various nanomaterials are used to enhance electron transfer and catalytic activity. mdpi.com Gold electrodes modified with cobalt octacarboxyphenoxy phthalocyanines have been designed to selectively detect cationic L-Adrenaline through electrostatic attraction while repelling anionic Ascorbic Acid. ijsrs.org

The peak potential for L-Adrenaline oxidation is notably pH-dependent, shifting to lower potentials as the pH increases, which confirms the involvement of protons in the reaction mechanism. mdpi.comccsenet.org This relationship can be described by the equation Epa = 0.66 – 0.059pH, demonstrating a Nernstian behavior for a process involving an equal number of protons and electrons. ccsenet.org

| Electrode Modifier | Analytical Technique | Peak Separation (EP vs. AA) | L-Adrenaline Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Poly rutin Film on Paraffin-Impregnated Graphite Electrode | Differential Pulse Voltammetry (DPV) | ~172 mV | 0.8 µM | researchgate.net |

| Valine on Glassy Carbon Electrode (GCE) | Cyclic Voltammetry (CV) | Well-separated peaks | 0.76 µM | ccsenet.org |

| Poly(eriochrome Black T) Film on GCE | Differential Pulse Voltammetry (DPV) | ~180 mV | Not specified (Linear range: 2.5 - 50 µM) | jst.go.jp |

| Nafion–TMS–[Ru(bpy)3]2+ Complex on GCE | Differential Pulse Voltammetry (DPV) | Well-separated peaks | Not specified (Linear range: 1 - 100 µM) | mdpi.com |

| Cobalt Octacarboxyphenoxy Phthalocyanine on Gold Electrode | Cyclic Voltammetry (CV) | Selective detection (AA repelled) | 0.27 nM | ijsrs.org |

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a detection method, provide the high selectivity and sensitivity required for the definitive characterization and quantification of L-Adrenaline and Ascorbic Acid, particularly in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for analyzing catecholamines like L-Adrenaline. lcms.cz A significant challenge is the high polarity of L-Adrenaline, which results in poor retention on traditional reversed-phase chromatography columns. lcms.cz To overcome this, Hydrophilic Interaction Chromatography (HILIC) has emerged as a superior separation strategy. lcms.cz HILIC methods use columns like amide-based columns, which effectively retain and separate polar compounds. lcms.cz

Another strategy to enhance LC-MS/MS performance is chemical derivatization. Derivatizing the catecholamines, for example through propionylation, increases their lipophilicity, which improves their chromatographic behavior and ionization efficiency in the mass spectrometer, leading to ultrasensitive detection. nih.govacs.org

A typical LC-MS/MS method involves:

Sample Preparation: Often involving solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Mixed-mode weak cation exchange (WCX) SPE is effective for extracting catecholamines from plasma. lcms.cz

Chromatographic Separation: Utilizing a HILIC or a Phenyl-Hexyl column with a gradient elution of an aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) and an organic mobile phase (e.g., acetonitrile with formic acid). lcms.cznih.gov

Detection: Using a tandem mass spectrometer (e.g., a triple quadrupole like the Xevo TQ-S) operating in Multiple Reaction Monitoring (MRM) mode. lcms.cz This involves selecting a specific precursor ion for L-Adrenaline and monitoring its fragmentation into specific product ions, ensuring extremely high selectivity.

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Hydrophilic Interaction Chromatography (HILIC) | lcms.cz |

| Column | ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | lcms.cz |

| Mobile Phase A | Acetonitrile/Methanol (80/20) with 0.2% Formic Acid | lcms.cz |

| Mobile Phase B | 50 mM Ammonium Acetate with 0.2% Formic Acid | lcms.cz |

| Detection | Tandem Mass Spectrometry (MS/MS) | lcms.cznih.gov |

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Epinephrine (L-Adrenaline) | 184.1 | 166.1 | lcms.cz |

| Epinephrine-d6 | 190.1 | 172.1 | lcms.cz |

| Epinephrine-d3 (derivatized) | 296.2 | 180.1 | nih.govacs.org |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS is a powerful analytical tool known for its high chromatographic resolution. However, both L-Adrenaline and Ascorbic Acid are non-volatile and thermally labile, making them unsuitable for direct GC analysis. nih.govkoreascience.kr Therefore, chemical derivatization is a mandatory step to convert them into volatile and thermally stable analogues. nih.govkoreascience.kr

Common derivatization techniques include:

Silylation: Using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) to replace active hydrogens on hydroxyl and amine groups with trimethylsilyl (TMS) groups. koreascience.kr

Acylation: Using reagents like N-methyl-bis(heptafluorobutyramide) (MBHFBA) to form acyl derivatives. koreascience.kr

Two-step Derivatization: A combination of silylation and acylation can be employed to achieve selective derivatization, which can yield derivatives with excellent chromatographic properties and mass spectrometric sensitivity. koreascience.kr

Once derivatized, the compounds can be separated on a low-polarity capillary column (e.g., DB-5) and detected by the mass spectrometer. rjptonline.org GC-MS has been successfully used to measure Ascorbic Acid and its degradation products, as well as various catecholamines, with high accuracy. nih.govkoreascience.kr

Theoretical and Computational Studies of L Adrenalin Ascorbate Molecular Properties and Interactions

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic properties and reactivity of molecules. researchgate.netornl.gov These first-principles calculations solve approximations of the Schrödinger equation to determine molecular structure, energy, and electron distribution without prior experimental data. ornl.gov For L-Adrenalin ascorbate (B8700270), such studies on its constituent molecules, epinephrine (B1671497) and ascorbic acid, reveal key reactivity descriptors.

Detailed computational models have been developed for epinephrine, often using DFT and HF methods with various basis sets (e.g., 6-311++G) to predict its chemical properties. researchgate.netdergipark.org.tr These calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

Similarly, DFT studies on ascorbic acid have been performed to calculate its electronic structure and properties. acs.orgresearchgate.net Analysis of the atomic charge distribution, often using Mulliken charge theory, identifies the most electrophilic and nucleophilic sites within the molecules. dergipark.org.tr For epinephrine, the oxygen atoms of the catechol group carry a higher negative charge, suggesting they are potential sites for nucleophilic attack, while the nitrogen atom is more electrophilic. dergipark.org.tr

DFT has also been used to investigate the interactions between adrenaline and ascorbate, particularly in the context of oxidative stress. nih.govacs.orgacs.org These studies predict that adrenaline can be an efficient free-radical scavenger through hydrogen transfer mechanisms and can inhibit oxidative stress induced by copper(II)-ascorbate mixtures by chelating the Cu(II) ions. nih.govacs.orgacs.org

Table 1: Calculated Quantum Chemical Properties of Epinephrine and Ascorbic Acid

| Parameter | Epinephrine (DFT/6-311++G(d,p)) dergipark.org.tr | Ascorbic Acid (DFT/B3LYP/6-311G) acs.org | Description |

|---|---|---|---|

| HOMO Energy | -6.163 eV | -6.91 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -0.727 eV | -1.12 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.436 eV | 5.79 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity. |

| Ionization Potential (I) | 6.163 eV | 6.91 eV | Energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity (A) | 0.727 eV | 1.12 eV | Energy released when an electron is added (approximated as -ELUMO). |

| Dipole Moment (μ) | 5.303 Debye | Not specified in source | Measure of the net molecular polarity. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility of molecules and their interactions with surrounding solvent molecules. mdpi.commdpi.com

For a compound like L-Adrenalin ascorbate, MD simulations can explore its conformational landscape in an aqueous environment. The starting point for an MD simulation is typically an optimized molecular structure, often obtained from quantum chemical calculations or experimental data. mdpi.com The system is then solvated (e.g., immersed in a box of water molecules), and the interactions are described by a force field, such as AMBER or GROMACS. mdpi.com

Conformational analysis of epinephrine has been a subject of theoretical studies, as its structure influences receptor binding and metabolic activity. researchgate.netdergipark.org.tr MD simulations can track the rotation around single bonds, such as the Cα-Cβ bond in the side chain of epinephrine, to identify low-energy conformers and the barriers between them. The flexibility of both the catechol ring and the ethanolamine (B43304) side chain contributes to its ability to adapt to different biological targets.

Solvent interactions are crucial for understanding the behavior of L-Adrenalin ascorbate in solution. MD simulations can characterize the hydration shell around the molecule by calculating radial distribution functions (RDFs) between solute atoms and solvent molecules. This analysis reveals how water molecules are structured around the hydrophilic groups (hydroxyl, amine) and the aromatic ring, and quantifies the extent of hydrogen bonding between the solute and the solvent. solubilityofthings.com While specific MD studies focusing exclusively on the L-Adrenalin ascorbate salt are not prominent in the searched literature, the principles are well-established from simulations of its components and other biomolecules. mdpi.comrsc.org

In Silico Modeling of Potential Chemical Interactions with Model Biomolecules (e.g., Artificial Lipids, Isolated Non-Receptor Proteins in in vitro systems)

In silico modeling, encompassing techniques like molecular docking and molecular dynamics, is a powerful approach to predict and analyze the interactions between a small molecule and a biological macromolecule. enamine.netresearchgate.net These methods are crucial for understanding the potential biological activities of compounds like L-Adrenalin ascorbate by modeling their binding to proteins or other biomolecular structures.

A significant example of this approach is the in silico and experimental study that identified L-Adrenaline as an anti-biofilm molecule. researchgate.net This research focused on its interaction with the Biofilm-associated protein (Bap) from Acinetobacter baumannii, an isolated non-receptor protein. Homology modeling was first used to generate a three-dimensional structure of the Bap protein, as no experimental structure was available. researchgate.net Subsequently, molecular docking simulations were performed to predict the binding pose and affinity of L-Adrenaline to Bap. The study found that L-Adrenaline could bind effectively to both monomeric and dimeric forms of the Bap protein, suggesting it could interfere with biofilm formation. researchgate.net

Other computational studies have explored the interactions of the components of L-Adrenalin ascorbate with different biomolecular systems.

Receptor Interactions : While L-Adrenaline's primary targets are adrenergic receptors, computational modeling can also shed light on how other molecules, like ascorbate, might influence these interactions. Studies have shown that ascorbate can bind to the beta 2 adrenergic receptor and enhance the activity of beta-adrenergic agonists, a novel mechanism that can be explored further with computational models. plos.org

Ion Sequestration : DFT calculations have modeled the interaction of adrenaline with metal ions in the presence of ascorbate. It was predicted that adrenaline can efficiently sequester copper(II) ions, which is relevant for mitigating metal-induced oxidative stress. nih.govacs.org This demonstrates how in silico methods can model interactions not just with proteins but also with essential cofactors and metal ions.

Table 2: Summary of Modeled In Silico Interactions for L-Adrenaline

| Model Biomolecule | Computational Method(s) | Key Finding | Reference |

|---|---|---|---|

| Biofilm-associated protein (Bap) | Homology Modeling, Molecular Docking, Molecular Dynamics | L-Adrenaline binds with good affinity to monomeric and dimeric Bap, indicating potential as an anti-biofilm agent. | researchgate.net |

| Copper(II) Ions | Density Functional Theory (DFT) | Adrenaline can efficiently chelate Cu(II) ions, inhibiting oxidative stress that can be induced by copper-ascorbate mixtures. | nih.govacs.org |

| Beta 2 Adrenergic Receptor | Ultraviolet Spectroscopy (experimental basis for modeling) | Ascorbate binds to the receptor, enhancing the potency and duration of beta-adrenergic agonists like epinephrine. | plos.org |

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are widely used to predict various spectroscopic signatures of molecules, including FT-IR, NMR, and UV-Vis spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. By calculating properties like vibrational frequencies, nuclear magnetic shielding constants, and electronic transition energies, a theoretical spectrum can be generated and compared with experimental results.

For epinephrine, DFT and HF methods with the 6-311++G basis set have been used to predict its vibrational frequencies (FT-IR), NMR chemical shifts, and UV-Vis absorption spectrum. dergipark.org.tr

FT-IR Spectroscopy : Theoretical calculations can assign specific vibrational modes to the observed peaks in an FT-IR spectrum. For instance, C=C vibrations for the aromatic ring in epinephrine are calculated to be in the range of 1425-1699 cm⁻¹ (DFT), while O-H and N-H stretching vibrations are also predicted at specific wavenumbers. dergipark.org.tr

NMR Spectroscopy : The chemical shifts for ¹³C and ¹H atoms in epinephrine have been calculated using the GIAO (Gauge-Independent Atomic Orbital) method. dergipark.org.tr These predicted shifts show good correlation with experimental data and help in the complete assignment of the NMR spectrum.

UV-Vis Spectroscopy : The electronic transitions that give rise to UV-Vis absorption can be predicted by calculating the energy difference between the ground state and various excited states. For epinephrine, the maximum absorption wavelength (λmax) was calculated to be around 245 nm using DFT, which corresponds to π→π* transitions in the catechol ring. dergipark.org.tr

Similar computational studies have been performed for ascorbic acid. acs.orgahievran.edu.tr DFT calculations have been used to predict its vibrational frequencies and analyze its UV-Vis spectrum, providing insights into how factors like solvent or chemical modification can alter its spectroscopic properties. acs.orgahievran.edu.tr

Table 3: Computationally Predicted Spectroscopic Data for Epinephrine

| Spectroscopy Type | Predicted Feature | Calculated Value (Method: DFT/6-311++G) | Reference |

|---|---|---|---|

| UV-Vis | Maximum Wavelength (λmax) | 245 nm | dergipark.org.tr |

| FT-IR (Vibrational Frequencies) | C=C (aromatic) stretching | 1425 - 1699 cm⁻¹ | dergipark.org.tr |

| O-H stretching | 3833, 3885 cm⁻¹ | dergipark.org.tr | |

| N-H stretching | 3714 cm⁻¹ | dergipark.org.tr | |

| ¹³C NMR (Chemical Shifts) | Aromatic Carbons (C1-C6) | 117 - 150 ppm | dergipark.org.tr |

| Side-chain Carbons (C7-C9) | 35 - 73 ppm | dergipark.org.tr |

Chemical Reactivity and Redox Chemistry of L Adrenalin Ascorbate

Investigation of Electron Transfer Mechanisms involving the Ascorbate (B8700270) Moiety

The ascorbate portion of L-Adrenalin ascorbate is a potent reducing agent, capable of donating electrons through several mechanisms. Its antioxidant function is primarily due to its ability to undergo oxidation, thereby neutralizing reactive species. unacademy.com Ascorbic acid can donate a single electron to form a relatively stable and less reactive radical intermediate known as the ascorbyl radical, or monodehydroascorbate. mdpi.comcaldic.comnih.gov This radical can then be reduced back to ascorbate or undergo a second one-electron oxidation to form dehydroascorbic acid (DHA). mdpi.comnih.govresearchgate.net The complete oxidation from ascorbic acid to dehydroascorbic acid involves the release of two electrons and two protons. mdpi.com

At physiological pH, ascorbic acid exists predominantly as the ascorbate monoanion. nih.gov While the ascorbate dianion is a more powerful electron donor, its concentration at neutral pH is very low. nih.gov The ascorbate monoanion, though more abundant, is a poorer electron donor because its oxidation leads to an energetically unfavorable neutral free radical. nih.gov To overcome this, a mechanism of concerted proton-electron transfer has been proposed, which allows the abundant monoanion to reduce substrates without forming the high-energy intermediate. nih.gov This mechanism is considered a general pathway for the biological utilization of ascorbic acid. nih.gov

The entire process is a reversible redox system, and dehydroascorbic acid can be recycled back to the active L-ascorbic acid form within cells through enzymatic reactions involving NADH and NADPH, or non-enzymatically with glutathione. brieflands.comnih.gov This recycling is crucial for maintaining the intracellular pool of this vital antioxidant. brieflands.com

Role of L-Adrenalin Ascorbate in Radical Scavenging Processes in Aprotic and Protic Solvents

Both the L-Adrenalin and ascorbate components of the compound are effective radical scavengers. L-adrenaline has demonstrated significant in vitro antioxidant and radical scavenging activity against various radicals, including DPPH, ABTS, and superoxide (B77818) anions. nih.gov Theoretical studies predict that both adrenaline and noradrenaline are efficient free radical scavengers in both lipid (aprotic) and aqueous (protic) environments. acs.org

The mechanism of radical scavenging is highly dependent on the solvent environment. nih.gov In aqueous (protic) solutions, the primary mechanism for catecholamines is predicted to be Sequential Proton Loss Electron Transfer (SPLET). acs.org For ascorbic acid in protic solvents like phosphate (B84403) buffer, an electron-transfer pathway is also involved. nih.gov Conversely, in aprotic solvents, the Hydrogen Atom Transfer (HAT) mechanism is favored for both catecholamines and ascorbic acid derivatives. acs.orgnih.gov Studies comparing ascorbic acid's scavenging rate in different solvents found it to be much faster in phosphate buffer (pH 7.0) than in methanol, and an organic-soluble derivative scavenged radicals much slower in acetonitrile (B52724) (an aprotic solvent) than in methanol. nih.gov This highlights how the polarity and proton-donating/accepting ability of the solvent dictates the kinetic and mechanistic pathways of radical scavenging. nih.gov

| Solvent Type | Dominant Scavenging Mechanism | Reference |

| Protic (e.g., Water, Phosphate Buffer) | Sequential Proton Loss Electron Transfer (SPLET), Electron Transfer followed by Proton Transfer (ET-PT) | acs.orgnih.gov |

| Aprotic (e.g., Lipid media, Acetonitrile) | Hydrogen Atom Transfer (HAT) | acs.orgnih.gov |

Oxidation Potentials and Their Relationship to Molecular Structure

Both L-Adrenalin and ascorbic acid are electrochemically active molecules, meaning they can be oxidized at an electrode surface. The oxidation of adrenaline involves the catechol group, while the oxidation of ascorbic acid occurs at the enediol group. unacademy.comresearchgate.net The oxidation of ascorbic acid to dehydroascorbic acid is an irreversible redox process that releases two electrons and two protons. mdpi.com

A significant challenge in the electrochemical analysis of biological samples is that the oxidation potentials of ascorbic acid and catecholamines like adrenaline are very close. mdpi.com This often results in overlapping voltammetric responses, making it difficult to detect them simultaneously and selectively with standard electrodes. researchgate.netmdpi.com For example, on a bare gold electrode, the oxidation peak of ascorbic acid appears near 100 mV, while the oxidation peak for epinephrine (B1671497) (EP) is near 250 mV, a small potential difference. mdpi.com To overcome this, various chemically modified electrodes have been developed that exhibit electrocatalytic activity, effectively separating the oxidation peaks. For instance, a polyrutin-modified electrode resolved the overlapping peaks of epinephrine and ascorbic acid into two well-defined peaks with a separation of about 172 mV. researchgate.net Similarly, a poly(eriochrome Black T) film-modified electrode separated the peaks of epinephrine and ascorbic acid by 180 mV.

The standard reduction potential for vitamin C is very low (around +282 mV), which underpins its potent physiological role as a reducing agent. brieflands.com

| Electrode System | Analyte | Reported Oxidation Potential / Peak Separation | Reference |

| Bare Gold Electrode | Epinephrine (EP) | ~250 mV | mdpi.com |

| Bare Gold Electrode | Ascorbic Acid (AA) | ~100 mV | mdpi.com |

| Poly(eriochrome Black T)/GCE | EP-AA Separation | 180 mV | |

| Polyrutin-modified Electrode | EP-AA Separation | ~172 mV | researchgate.net |

Interactions with Transition Metal Ions in Model Chemical Systems

The two components of L-Adrenalin ascorbate exhibit significant, though different, interactions with transition metal ions.

The L-Adrenalin moiety, through its catechol functional group, can coordinate with and chelate various metal ions. Studies have shown that adrenaline interacts with divalent transition-metal ions such as manganese(II), cobalt(II), nickel(II), and zinc(II) via its phenolic OH-groups. researchgate.net It has also been proposed to be effective at sequestering copper(II) ions, which can inhibit oxidative stress induced by copper-ascorbate mixtures. acs.org

The ascorbate moiety's interaction with transition metals is primarily redox-based. Ascorbic acid can reduce redox-active metals, most notably iron and copper. mdpi.combrieflands.comliposhell.pl It readily reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.comliposhell.pl While this action is important for processes like enhancing dietary iron absorption, it can also lead to pro-oxidant effects in vitro. liposhell.pl The generated Fe²⁺ can participate in the Fenton reaction, reacting with hydrogen peroxide to produce the highly reactive hydroxyl radical. mdpi.comnih.gov This can stimulate oxidative damage to lipids, proteins, and DNA. liposhell.pl This pro-oxidant activity is a potential consequence of the interaction between ascorbate and free transition metal ions. mdpi.com

| Moiety | Interacting Metal Ions | Type of Interaction | Consequence | Reference |

| L-Adrenalin | Co(II), Ni(II), Cu(II), Mn(II), Zn(II) | Chelation/Coordination via catechol group | Sequestration of metal ions | acs.orgresearchgate.net |

| Ascorbate | Fe(III), Cu(II) | Reduction of metal ion (e.g., Fe³⁺ → Fe²⁺) | Pro-oxidant effects via Fenton reaction, ROS generation | mdpi.comliposhell.plnih.gov |

L Adrenalin Ascorbate in Controlled in Vitro Biochemical Systems

Investigation of L-Adrenalin Ascorbate (B8700270) as a Substrate or Co-Factor in Purified Enzyme Assays (Non-Clinical Focus)

The interaction between L-Adrenalin (epinephrine) and ascorbic acid is significant in various enzymatic pathways, where ascorbic acid often functions as a cofactor. Ascorbic acid is essential for the activity of several enzymes, including those involved in the synthesis of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). mdpi.commdpi.com It serves as a cofactor for dopamine (B1211576) β-hydroxylase, which converts dopamine to norepinephrine, a direct precursor to epinephrine. nih.gov This function is tied to ascorbate's ability to donate electrons, maintaining enzyme-bound metals in their reduced state, which is crucial for their catalytic activity. oregonstate.edunih.gov

In the context of purified enzyme systems, ascorbic acid has been shown to enhance the activity of enzymes like tyrosine hydroxylase by recycling its essential cofactor, tetrahydrobiopterin (B1682763). nih.gov Specifically, ascorbate facilitates a one-electron reduction of the trihydrobiopterin radical. nih.gov Studies on myeloperoxidase have demonstrated that ascorbic acid can reduce compound II of the enzyme back to its native state, a process that involves a simple binding interaction before the reduction occurs. nih.gov This regeneration of the native enzyme by ascorbate can accelerate reactions catalyzed by myeloperoxidase. nih.gov

The binding of ascorbic acid to catecholamines like L-Adrenalin can also allosterically modify receptor activity. Research has indicated that ascorbate binding sites exist on catecholamine receptors, and this interaction can enhance the catecholamine's effect. researchgate.net For instance, in vitro studies have shown that ascorbate increases the potency and duration of action of agonists at adrenergic receptors. researchgate.net

While L-Adrenalin itself is a substrate for various enzymes, its complex with ascorbate is primarily studied for the cofactor role of the ascorbate component. The stability of L-Adrenalin is also a factor, as it can oxidize, and this process can be influenced by the presence of ascorbic acid. mdpi.com The autoxidation of epinephrine is a complex chain reaction, and compounds like ascorbic acid can interfere with this process by reducing intermediates such as adrenochrome. mdpi.com

Table 1: Role of Ascorbic Acid as a Co-factor in Purified Enzyme Systems

| Enzyme | Role of Ascorbic Acid | Observed Effect in vitro |

|---|---|---|

| Dopamine β-hydroxylase | Co-factor | Facilitates the synthesis of norepinephrine from dopamine. nih.gov |

| Tyrosine hydroxylase | Co-factor recycling (tetrahydrobiopterin) | Enhances enzyme activity. nih.gov |

| Myeloperoxidase | Reduces Compound II to native enzyme | Accelerates chlorination reaction. nih.gov |

Chemical Interactions with Model Biological Membranes and Liposomes

The interaction of L-Adrenalin ascorbate with model biological membranes and liposomes is influenced by the properties of both L-Adrenalin and ascorbic acid. Ascorbic acid, being a water-soluble molecule, does not readily permeate lipid bilayers on its own. mdpi.com However, its interaction with liposome (B1194612) membranes has been reported. Specifically, molecular interactions have been observed between the ascorbate anion and dipalmitoylphosphatidylcholine liposome membranes. researchgate.net The encapsulation of ascorbic acid within liposomes has been shown to enhance its stability, protecting it from degradation. researchgate.net

L-Adrenalin, as a catecholamine, can also interact with lipid membranes. While detailed studies on the specific interactions of the L-Adrenalin ascorbate complex with liposomes are not extensively documented in the provided results, the behavior of each component provides insight. The complex of norepinephrine (a closely related catecholamine) and ascorbic acid has been modeled to understand its dissociation near a cell membrane's electric field, suggesting that the complex allows for protected transport through the body. nih.gov

The presence of ascorbic acid in liposomal systems can have a protective, synergistic effect. For instance, ascorbic acid can regenerate α-tocopherol (vitamin E) located in the liposomal membrane by reducing the α-tocopheroxyl radical, thus providing enhanced antioxidant protection to the membrane. skinident.world This synergistic interaction has been confirmed in the oxidation of liposomal membranes. skinident.world

It is important to note that the interaction can be complex. For example, while ascorbic acid efficiently suppressed oxidation induced by the water-soluble radical initiator AAPH in soybean phosphatidylcholine liposomes, it was less effective against the lipid-soluble initiator AMVN. skinident.world This highlights the importance of the location of both the antioxidant and the oxidative stressor within the membrane system.

Influence on Redox Homeostasis in Simplified Cell-Free Extracts

L-Adrenalin ascorbate can significantly influence redox homeostasis in simplified cell-free extracts primarily through the potent antioxidant properties of ascorbic acid. semanticscholar.org Ascorbic acid is a primary water-soluble, non-enzymatic antioxidant that can protect essential molecules from damage by reactive oxygen species (ROS). oregonstate.edu It readily donates electrons, thereby neutralizing free radicals. oregonstate.edu

In cell-free systems, the autoxidation of catecholamines like L-Adrenalin can itself be a source of ROS. nih.gov Ascorbic acid can modulate this process. For example, ascorbic acid is capable of reducing adrenochrome, an oxidation product of adrenalin. mdpi.com However, this interaction can be complex, as the reactivity of ascorbic acid is not limited to simple radical scavenging. mdpi.com

The combination of L-Adrenalin (epinephrine) and ascorbic acid can also interact with metal ions, which play a crucial role in redox reactions. Both adrenaline and noradrenaline are proposed to inhibit the oxidative stress induced by copper(II)-ascorbate mixtures by sequestering the Cu(II) ions. acs.org Similarly, the interaction of epinephrine with iron has been studied, showing that epinephrine can form stable complexes with Fe3+ and that the epinephrine-Fe2+ complex can act as a strong reducing agent, leading to the production of hydrogen peroxide. researchgate.net Ascorbic acid is also deeply involved in iron homeostasis, reducing Fe3+ to Fe2+, which can then participate in Fenton reactions to produce highly reactive hydroxyl radicals. mdpi.comnih.gov This indicates a pro-oxidant potential under certain conditions.

Therefore, in a cell-free extract, L-Adrenalin ascorbate can have a dual role. The ascorbic acid component can act as a direct antioxidant, scavenging ROS. semanticscholar.org Concurrently, the interaction of both L-Adrenalin and ascorbic acid with transition metals can either prevent or promote the generation of ROS, depending on the specific conditions of the extract. acs.orgresearchgate.net

Mechanisms of Interaction with Isolated Macromolecules (e.g., DNA, Non-Receptor Proteins) in Non-Physiological Contexts

In non-physiological, controlled in vitro settings, L-Adrenalin ascorbate exhibits interactions with isolated macromolecules such as DNA and non-receptor proteins. The ascorbic acid component is known to protect macromolecules like proteins, lipids, carbohydrates, and nucleic acids (DNA and RNA) from damage by free radicals and reactive oxygen species (ROS). oregonstate.edu

However, the interaction is not solely protective. The photoproducts of epinephrine, formed upon exposure to near-UV light, have been shown to bind to proteins. arvojournals.org Specifically, brown photoproducts of epinephrine bind to aqueous humor proteins and can alter their electrophoretic mobility. arvojournals.org These photoproducts also demonstrate an affinity for amino groups, as shown by their binding to polyarginine. arvojournals.org

The complex of norepinephrine (a related catecholamine) with ascorbic acid has been studied, revealing quantitative binding between the two molecules. nih.gov This study also showed that other related compounds bind to ascorbic acid, with the order of affinity being epinephrine > norepinephrine > tyrosine > histamine (B1213489) > phenylalanine. nih.gov This suggests a direct interaction between L-Adrenalin and ascorbic acid, forming a complex that can then interact with other macromolecules.

Regarding DNA, the antioxidant properties of ascorbic acid can protect it from oxidative damage. oregonstate.edu However, in the presence of transition metals like iron, ascorbic acid can also exhibit pro-oxidant effects, leading to the generation of hydroxyl radicals that can damage DNA. nih.gov The stability of L-Adrenalin itself is also a factor, as its oxidation products could potentially interact with macromolecules. For instance, isoproterenol, a related catecholamine, has been studied for its impact on DNA strand break formation. acs.org

Table 2: Binding Affinity of Ascorbic Acid to Norepinephrine-Related Compounds

| Compound | Relative Binding to Ascorbic Acid |

|---|---|

| Epinephrine | Highest |

| Norepinephrine | High |

| Tyrosine | Moderate |

| Histamine | Lower |

| Phenylalanine | Lowest |

| Serotonin | No binding |

Data derived from competitive binding studies. nih.gov

Advanced Research Perspectives and Emerging Areas of Inquiry for L Adrenalin Ascorbate

Novel Synthetic Approaches for L-Adrenalin Ascorbate (B8700270) and its Analogs

The synthesis of L-Adrenalin ascorbate itself is a straightforward acid-base reaction between its constituent components. The core challenge and area of innovation lie in the synthesis of the parent molecules and their analogs, which could lead to novel ascorbate salts with tailored properties.

Biosynthesis and Chemical Synthesis of L-Adrenaline: The natural biosynthesis of adrenaline involves a multi-step enzymatic pathway. The final step involves the conversion of noradrenaline to adrenaline, a reaction catalyzed by phenylethanolamine N-methyltransferase (PNMT). wikipedia.org Notably, a preceding step, the conversion of dopamine (B1211576) to noradrenaline, is dependent on L-ascorbic acid, which acts as a cofactor for the enzyme dopamine beta-hydroxylase. wikipedia.orgwikipedia.org This inherent biochemical link underscores the close relationship between the two molecules. Chemical synthesis pathways are also well-established, such as the one starting from catechol and chloroacetic acid to produce adrenalone (B1665550) hydrochloride, which is then hydrogenated to racemic adrenaline. wikipedia.org

Industrial Synthesis of L-Ascorbic Acid: The primary industrial method for producing L-ascorbic acid is the Reichstein process. This involves the hydrogenation of D-glucose to D-sorbitol, followed by bacterial fermentation to L-sorbose. Subsequent chemical steps convert L-sorbose to 2-keto-L-gulonic acid, which is then rearranged to L-ascorbic acid. nih.gov A more modern, two-step fermentation process replaces some chemical steps with bioconversion, improving efficiency. nih.gov

Synthesis of Analogs: Research into analogs focuses on modifying the core structures of adrenaline or ascorbic acid to create compounds with new functionalities.

Epinephrine (B1671497) Analogs: Various analogs of epinephrine have been synthesized to explore structure-activity relationships, although detailed synthetic procedures for novel ascorbate salts of these analogs are not widely reported. acs.org

Ascorbic Acid Analogs: Novel ascorbic acid derivatives, such as ascorbic triazole derivatives, have been synthesized by substituting hydroxyl groups at the C-3 or C-6 positions. mdpi.com These new structures are designed for specific biological activities and could potentially be combined with L-Adrenaline to form novel salts.

Development of Advanced Analytical Platforms for Trace Analysis in Research Matrices

The simultaneous detection of L-Adrenaline and ascorbic acid is a significant analytical challenge due to their overlapping oxidation potentials at conventional electrodes. Advanced analytical platforms are being developed to overcome this interference, enabling sensitive and selective trace analysis in complex matrices like biological fluids.

Electrochemical methods, particularly voltammetry, are at the forefront of this research. These methods offer advantages in speed, cost, and potential for miniaturization. researchgate.netmdpi.com A key strategy involves modifying electrode surfaces to selectively catalyze the oxidation of one or both analytes, thereby separating their electrochemical signals.

Recent advancements include:

Polymer-Modified Electrodes: Electrodes modified with polymer films, such as poly(eriochrome Black T) or poly(valine), have demonstrated the ability to separate the voltammetric signals of epinephrine, ascorbic acid, and other interferents like uric acid. jst.go.jpresearchgate.net

Nanomaterial-Based Sensors: The incorporation of nanomaterials, such as multi-walled carbon nanotubes functionalized with iron-polyhistidine composites, enhances catalytic activity and effectively distinguishes the oxidation potentials of epinephrine and ascorbic acid. nih.gov

Advanced Statistical Approaches: The use of weighted linear regression (WLR) in electroanalytical method development has been shown to improve the accuracy and precision of quantification, especially at low concentrations where data heteroscedasticity is a problem. nih.govresearchgate.net

Below is a table summarizing the performance of various advanced analytical platforms for the determination of epinephrine, often in the presence of ascorbic acid.

| Analytical Platform | Method | Linear Range (μM) | Limit of Detection (LOD) | Matrix | Reference |

| Poly(eriochrome Black T)/GCE | DPV | 2.5 - 50 | Not specified | Real Samples | jst.go.jp |

| Screen-Printed Carbon Electrode | SWV | Not specified | Not specified | EP Auto-injector, Urine | researchgate.netmdpi.com |

| Fe(III)-Polyhistidine-MWCNT/AuE | DPV | Not specified | Not specified | PBS | nih.gov |

| Poly(valine)/GCE | CV | 4.5 - 140 | 0.76 μM | PBS | researchgate.net |

| Glassy Carbon Electrode | SWV | Not specified | Not specified | EP Auto-injector, Urine | nih.govresearchgate.net |

GCE: Glassy Carbon Electrode; DPV: Differential Pulse Voltammetry; SWV: Square-Wave Voltammetry; CV: Cyclic Voltammetry; MWCNT: Multi-walled Carbon Nanotubes; AuE: Gold Electrode; PBS: Phosphate-Buffered Saline.

Integration with Systems Chemistry and Mechanistic Reaction Design

Understanding the L-Adrenalin ascorbate system requires a shift from studying its components in isolation to a systems chemistry approach, which considers the network of reactions, interactions, and emergent properties. The oxidation of adrenaline is a complex process, often following an Electron transfer-Chemical reaction-Electron transfer (ECE) mechanism, leading to the formation of species like adrenochrome. researchgate.net

Ascorbic acid plays a dual role in this system. It is a potent antioxidant capable of reducing the oxidized forms of adrenaline, such as adrenochrome. mdpi.com However, in the presence of metal ions like iron or copper, the ascorbate-metal complex can act as a pro-oxidant, potentially accelerating adrenaline degradation through redox cycling and the generation of reactive oxygen species (ROS) via Fenton-like reactions. acs.orgmdpi.com

A kinetic model of epinephrine autoxidation in the presence of antioxidants has been proposed, highlighting the complex, non-linear dependencies on antioxidant concentration. mdpi.com The interaction is not merely a simple quenching of radicals; it involves a dynamic system of competing reactions. For example, studies on the interaction of ascorbic acid and iron show a rapid inner-sphere electron transfer within an initial Fe³⁺-ascorbate complex, generating ascorbyl radicals and the redox-active Fe²⁺. mdpi.com This Fe²⁺ can then participate in further redox chemistry, influencing the stability of co-solutes like L-Adrenaline.

Theoretical Frameworks for Predicting Complex Chemical Behavior of L-Adrenalin Ascorbate

Computational chemistry provides powerful theoretical frameworks for predicting the structure, properties, and reactivity of L-Adrenalin ascorbate. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are used to model the molecular geometry, electronic structure, and spectroscopic properties of epinephrine. dergipark.org.tr Such studies can predict vibrational frequencies and NMR chemical shifts, which are crucial for structural characterization. dergipark.org.tr

Theoretical investigations have been applied to understand the antioxidant mechanisms of adrenaline. DFT calculations predict that adrenaline can be an efficient free-radical scavenger through mechanisms like hydrogen transfer and sequential proton loss electron transfer. acs.org These studies also suggest that deprotonation can enhance its scavenging activity in aqueous solutions. acs.org

For ascorbic acid, theoretical models help elucidate its complex oxidation mechanisms and its interactions with metal ions. nih.gov The combination of these theoretical approaches can be used to model the L-Adrenalin ascorbate complex itself. Capillary electrophoresis studies have provided experimental evidence for the physical binding of norepinephrine (B1679862) and ascorbic acid, and theoretical models can further explore the nature of this interaction, such as the pi-pi stacking and hydrogen bonding suggested by CPK models. researchgate.net

The following table presents theoretical data calculated for epinephrine using computational methods.

| Property | Method | Basis Set | Calculated Value | Reference |

| Maximum Wavelength (UV-Vis) | DFT | 6-311++G | 245 nm | dergipark.org.tr |

| Maximum Wavelength (UV-Vis) | HF | 6-311++G | 208 nm | dergipark.org.tr |

| N-H Stretching Vibration | DFT | 6-311++G | 3714 cm⁻¹ | dergipark.org.tr |

Identification of Knowledge Gaps and Future Research Trajectories in Fundamental Chemical and Biochemical Sciences

Despite extensive research on the individual components, significant knowledge gaps remain concerning the L-Adrenalin ascorbate system, pointing toward promising future research directions.

Identified Knowledge Gaps:

Reaction Kinetics and Mechanisms: There is a lack of quantitative data on the kinetics of reactions between adrenaline/noradrenaline and various free radicals. acs.org The precise branching ratios and site selectivity of these reactions are not well understood. acs.org

Metal Ion Interactions: While the pro-oxidant effect of ascorbate with metals is known, the specific interactions within a ternary system of adrenaline-ascorbate-metal ion are poorly characterized. acs.org The potential for adrenaline to sequester metal ions and mitigate ascorbate-driven oxidative damage needs further quantitative study. acs.org

The Adrenaline-Ascorbate Complex: The physical binding between adrenaline and ascorbate has been demonstrated, but the thermodynamic and kinetic parameters of this complex formation and dissociation in various environments are not fully established. researchgate.net

Solid-State Chemistry: The crystal structure and solid-state properties of L-Adrenalin ascorbate have not been extensively reported. Understanding its polymorphism, stability, and hygroscopicity is crucial for its potential application as a stable solid form of adrenaline.

Biochemical Fate: While ascorbic acid is known to be a cofactor in adrenaline biosynthesis, its role in modulating adrenaline's stability, transport, and receptor binding at a molecular level remains an area for deeper investigation. wikipedia.orgnih.gov

Future Research Trajectories:

Multi-scale Computational Modeling: Integrating quantum mechanics (for reaction mechanisms) with molecular dynamics (for system-level interactions) to build a comprehensive model of the L-Adrenalin ascorbate system in solution.

Advanced Spectroscopy: Employing techniques like time-resolved spectroscopy to directly observe the transient species and intermediates formed during the co-oxidation or antioxidant-protected reactions of adrenaline and ascorbic acid.

Microfluidic and Lab-on-a-Chip Platforms: Developing microfluidic systems to study the reaction kinetics of the L-Adrenalin ascorbate system under precisely controlled conditions, mimicking physiological environments.

Solid-State Characterization: Conducting detailed crystallographic and thermal analysis of L-Adrenalin ascorbate to understand its solid-state properties and identify potential stable polymorphs.

Q & A

Basic: What experimental approaches are recommended for synthesizing and characterizing l-Adrenalin ascorbinate?

Methodological Answer:

Synthesis typically involves the reaction of epinephrine (adrenaline) with ascorbic acid under controlled pH and temperature. Characterization requires a combination of spectroscopic techniques (e.g., NMR for structural confirmation , UV-Vis to monitor redox properties) and chromatographic methods (HPLC or LC-MS for purity assessment). Researchers should adhere to protocols for handling light- and oxygen-sensitive compounds, as both components are prone to oxidation. Include stability testing during synthesis to validate reaction conditions .

Basic: How can researchers assess the stability of this compound under physiological conditions?

Methodological Answer:

Stability studies should simulate physiological pH (7.4), temperature (37°C), and oxidative environments. Use:

- Accelerated degradation tests (e.g., exposure to H₂O₂ or metal ions) to identify breakdown products .

- Stability-indicating assays (e.g., HPLC with diode-array detection) to quantify intact compound vs. degradation byproducts like adrenochrome or dehydroascorbic acid .

- Kinetic modeling to estimate shelf-life and degradation pathways .

Advanced: What strategies are effective for resolving conflicting data on the pharmacokinetics of this compound in preclinical studies?

Methodological Answer:

Contradictions often arise from variability in animal models or analytical methods. To address this:

- Conduct systematic scoping reviews to map methodologies and outcomes across studies .

- Use meta-analysis to harmonize pharmacokinetic parameters (e.g., half-life, bioavailability) while accounting for covariates like dosage forms or species-specific metabolism .

- Validate assays across labs via inter-laboratory comparisons to rule out methodological bias .

Advanced: How can researchers design experiments to evaluate the compound’s dual adrenergic and antioxidant mechanisms in vivo?

Methodological Answer:

- Dose-response studies : Compare effects of this compound vs. standalone epinephrine or ascorbic acid on biomarkers (e.g., cAMP levels for adrenergic activity, glutathione for antioxidant capacity) .

- Knockout models : Use adrenoceptor (ADRB1/2) or antioxidant enzyme (e.g., SOD) knockout mice to isolate mechanisms .

- Real-time monitoring : Employ microdialysis or biosensors to track dynamic changes in target tissues .

Basic: What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

Methodological Answer:

Challenges include matrix interference, low analyte concentration, and redox instability. Solutions:

- Sample preparation : Use protein precipitation with acetonitrile or solid-phase extraction to reduce interference .

- Chromatography : Pair reverse-phase HPLC with electrochemical detection for sensitive quantification of redox-active compounds .

- Internal standards : Deuterated analogs of epinephrine or ascorbate improve quantification accuracy .

Advanced: How can researchers optimize this compound for targeted drug delivery systems?

Methodological Answer:

- Nanocarrier design : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance stability and target-specific release. Characterize encapsulation efficiency via fluorescence quenching assays .